MEGA-9 (N-Nonanoyl-N-methylglucamine, CAS 85261-19-4) is a non-ionic, dialyzable alkyl-N-methylglucamide detergent widely procured for membrane protein solubilization and structural biology workflows . Featuring a nine-carbon acyl chain, it strikes a critical physicochemical balance, exhibiting a critical micelle concentration (CMC) of approximately 19-25 mM in aqueous solutions [1]. This intermediate CMC, combined with its non-denaturing properties and complete UV transparency, makes MEGA-9 an essential procurement choice for laboratories requiring mild protein extraction coupled with rapid downstream detergent removal .
Generic substitution of MEGA-9 often fails due to strict micellar and optical requirements in downstream processing. Replacing it with standard aromatic non-ionic detergents like Triton X-100 introduces severe UV interference at 280 nm, confounding protein quantification . Furthermore, substituting MEGA-9 with its closest homologs disrupts the dialysis workflow: MEGA-10 has a low CMC (~6 mM) that makes it exceedingly difficult to dialyze out during liposome reconstitution, while MEGA-8 possesses an excessively high CMC (~58-79 mM) that requires impractically high concentrations to achieve effective solubilization[1]. Consequently, buyers must procure exact MEGA-9 to maintain the precise balance of extraction power and dialyzability.
MEGA-9 demonstrates a critical micelle concentration (CMC) of 16.0–25.0 mM at 25°C, compared to the much lower 4.8–7.0 mM CMC of its homolog MEGA-10 [1]. Because a higher CMC correlates with weaker micellar binding and a higher monomeric concentration, MEGA-9 can be removed via dialysis significantly faster than MEGA-10.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | MEGA-9: 16.0 - 25.0 mM |
| Comparator Or Baseline | MEGA-10: 4.8 - 7.0 mM |
| Quantified Difference | MEGA-9 exhibits a ~3- to 4-fold higher CMC. |
| Conditions | Aqueous buffer at 25°C. |
Ensures rapid and complete detergent removal during proteoliposome reconstitution, reducing processing time and preventing residual detergent toxicity.
Unlike Triton X-100, which contains a UV-absorbing phenyl ring, MEGA-9 is an aliphatic glucamide that is completely transparent in the ultraviolet region . A 10% solution of MEGA-9 exhibits an absorbance of <0.6 at 260/280 nm, whereas Triton X-100 creates massive background interference at these wavelengths .
| Evidence Dimension | UV Absorbance at 280 nm |
| Target Compound Data | MEGA-9: <0.6 (10% solution) |
| Comparator Or Baseline | Triton X-100: High background absorbance |
| Quantified Difference | MEGA-9 eliminates aromatic UV interference. |
| Conditions | Spectrophotometric monitoring at 260/280 nm. |
Allows for direct, accurate A280 protein concentration measurements during chromatography without the need for secondary colorimetric assays.
In 1D and 2D SDS-PAGE analyses of red blood cell (RBC) ghost membranes, 2% MEGA-9 provided enhanced extraction of multi-transmembrane spanning proteins (such as band III) compared to standard 4% CHAPS buffers [1]. CHAPS fundamentally struggles with highly hydrophobic and high-molecular-weight proteins, whereas MEGA-9 significantly improved the banding pattern and protein recovery [1].
| Evidence Dimension | Membrane Protein Extraction Yield |
| Target Compound Data | 2% MEGA-9: High recovery of transmembrane band III |
| Comparator Or Baseline | 4% CHAPS: Poor extraction of hydrophobic proteins |
| Quantified Difference | MEGA-9 achieves enhanced solubilization at half the total detergent concentration. |
| Conditions | RBC ghost membrane extraction for 2-DE analysis. |
Crucial for proteomics facilities that need to maximize the yield and resolution of difficult-to-solubilize hydrophobic membrane proteins.
While octyl glucoside (OG) is a common reconstitution detergent, MEGA-9 exhibits distinct phase boundaries and vesicle-forming characteristics. During the solubilization of egg phosphatidylcholine (PC), MEGA-9 yields a detergent-to-lipid ratio of 2.3 at optical clarity and forms multilamellar vesicles, providing a different temperature-dependent solubilization profile than OG [1].
| Evidence Dimension | Vesicle Morphology and Phase Behavior |
| Target Compound Data | MEGA-9: Forms multilamellar vesicles (Detergent:Lipid ratio = 2.3) |
| Comparator Or Baseline | Octyl Glucoside: Forms unilamellar vesicles with different thermal sensitivity |
| Quantified Difference | MEGA-9 provides a distinct multilamellar reconstitution pathway. |
| Conditions | Egg PC solubilization and liposome formation. |
Provides an essential alternative for structural biologists when standard octyl glucoside fails to yield stable liposomes for functional assays.
Because of its ~20 mM CMC, MEGA-9 is the ideal choice for workflows requiring rapid detergent removal by dialysis, facilitating the efficient functional reconstitution of transport carriers [1].
MEGA-9 should be selected over CHAPS to enhance the solubilization and electrophoretic resolution of multi-transmembrane spanning proteins that typically precipitate in standard zwitterionic buffers [2].
Perfect for chromatographic purification of membrane proteins where continuous A280 monitoring is required, as MEGA-9 lacks the aromatic rings that cause baseline interference .
Corrosive;Irritant